molecular formula C5H13ClOSi B099669 2-Chloroethoxytrimethylsilane CAS No. 18157-17-0

2-Chloroethoxytrimethylsilane

Cat. No. B099669
CAS RN: 18157-17-0
M. Wt: 152.69 g/mol
InChI Key: SJIIMFTWFNLSKY-UHFFFAOYSA-N
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Description

Chlorotrimethylsilane, also known as TMSCl, is a versatile reagent widely used in organic synthesis. It is a silylating agent that can transform various functional groups into more reactive or protective derivatives. TMSCl is also employed as a catalyst or mediator in numerous chemical reactions, enhancing the efficiency and selectivity of synthetic processes.

Synthesis Analysis

The synthesis of chlorotrimethylsilane derivatives and related compounds often involves the use of Grignard reagents. For instance, 2-(trifluoromethyl)allyltrimethylsilane is prepared by reacting ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride, showcasing the utility of TMSCl in introducing functional groups like the trifluoromethyl group into organic molecules . Additionally, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones is facilitated by a catalytic system comprising 1-methylimidazolium hydrogen sulfate and a catalytic amount of chlorotrimethylsilane, highlighting its role in catalysis .

Molecular Structure Analysis

The molecular structure of chlorotrimethylsilane-based compounds is characterized by the presence of a silicon atom bonded to three methyl groups and a functional group, such as a chloride or an organic substituent. This structure imparts unique reactivity patterns, as seen in the synthesis of various organosilicon compounds. For example, the electrochemical silylation of fluoroalkenes in the presence of chlorotrimethylsilane leads to the formation of (fluorovinyl)trimethylsilanes, indicating the role of TMSCl in facilitating the introduction of silicon into organic molecules .

Chemical Reactions Analysis

Chlorotrimethylsilane participates in a wide range of chemical reactions. It acts as a nitrating agent in the ipso-nitration of arylboronic acids to produce nitroarenes , and as an oxidant in the conversion of thiols and disulfides to sulfonyl chlorides . TMSCl also serves as a Lewis acid mediator in allylic alkylation and promotes the asymmetric Michael reaction of chiral lithioenamines . Furthermore, it is involved in the oxidation of alcohols to carbonyl compounds and the cleavage of oximes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorotrimethylsilane and its derivatives are crucial for their application in synthesis. TMSCl is a mild and efficient reagent, as evidenced by its use in the oxidative conversion of thiols to sulfonyl chlorides . It is also employed in the gas chromatographic analysis of fats and oils, where it transforms triglycerides into volatile fatty esters, demonstrating its utility in analytical chemistry . The reactivity of TMSCl with Grignard reagents to produce 3-(trimethylsilyl)-2-alkanones and 2-(trimethylsilyl)-1-alkanols further exemplifies its chemical versatility .

Scientific Research Applications

1. Synthesis Applications

2-Chloroethoxytrimethylsilane, a derivative of chlorotrimethylsilane (TMSCl), has been widely utilized in various synthesis applications. For instance, it's an efficient promoter in the Biginelli reaction, which is a multi-component chemical reaction used in organic chemistry. This reaction involves the synthesis of dihydropyrimidinones and is facilitated by the presence of 2-Chloroethoxytrimethylsilane, which enhances the yield and efficiency of the process (Ryabukhin et al., 2010).

2. Organic Synthesis

Chlorotrimethylsilane, a related compound, is known for its role in organic synthesis. It acts as a promoter and water scavenger in the Knoevenagel condensations, which is a reaction involving the condensation of aldehydes with methylene active compounds. This process is key in creating diverse combinatorial libraries for further research in organic chemistry (Ryabukhin et al., 2007).

3. Catalysis

In the realm of catalysis, 2-Chloroethoxytrimethylsilane has been effective as a catalyst in the allylic alkylation of 1,3-diaryl-2-propenyl acetates using a diethylzinc reagent. This reaction results in the efficient transformation of these acetates to 1,3-diarylpent-1-enes (Deng et al., 2014).

4. Ligand Systems

An innovative application is found in the synthesis of immobilized-polysiloxane ligand systems. 2-Chloroethoxytrimethylsilane is used in the formation of these systems, which have shown high capacities for metal ion uptake, demonstrating its utility in complexing and chelation chemistry (El-Ashgar et al., 2007).

5. Deoxygenation Reactions

Another significant application is in selective metal-free deoxygenation reactions. The combination of chlorotrimethylsilane with sodium iodide, a reaction system akin to that involving 2-Chloroethoxytrimethylsilane, has been successfully employed for the deoxygenation of unsymmetrical 1,2-dicarbonyl compounds, showing its potential in selective reduction processes (Yuan et al., 2016).

Safety And Hazards

2-Chloroethoxytrimethylsilane is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloroethoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIMFTWFNLSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294467
Record name 2-Chloroethoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethoxytrimethylsilane

CAS RN

18157-17-0
Record name 18157-17-0
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Record name 2-Chloroethoxytrimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroethoxytrimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Kawashima, T Tomita, N Inamoto - Phosphorus and Sulfur and …, 1983 - Taylor & Francis
… of 2chloroethoxytrimethylsilane, followed by sulfurization and acid desilylation gave a … 2-Chloroethoxytrimethylsilane was prepared from 2-chloroethanol, chlorotrimethylsilane, …
Number of citations: 3 www.tandfonline.com
S Shanmuganathan, O Kühl, P Jones, J Heinicke - Open Chemistry, 2010 - degruyter.com
The reaction of chloroethyltrimethylsilylether with 1-methylimidazole furnishes an ionic liquid that undergoes methanolysis to crystalline 2-hydroxyethylimidazolium chloride (crystal …
Number of citations: 18 www.degruyter.com
S Roever, G Adam, AM Cesura, G Galley… - Journal of medicinal …, 2000 - ACS Publications
The discovery of 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, 1a, as a high-affinity ligand for the human ORL1 (orphanin FQ/…
Number of citations: 104 pubs.acs.org
A Tanaka, T Kawai, T Takabatake, N Oka, H Okamoto… - Tetrahedron, 2007 - Elsevier
With the aid of a synthesis design system, we searched for common intermediates in routes to sets of target molecules. Finding such common intermediates will be a great help in …
Number of citations: 7 www.sciencedirect.com
EM Doherty - 1999 - search.proquest.com
… In addition, 2chloroethoxytrimethylsilane has been employed as a base scavenger.24 Attempts at the …
Number of citations: 2 search.proquest.com
T KAWASHIMA, T TOMITA… - Phosphorus and Sulfur …, 1976 - Gordon and Breach.
Number of citations: 0

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